3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid
Description
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid is a synthetic carboxylic acid derivative featuring a pentanoic acid backbone substituted at the 3-position with a (4-ethoxyphenyl)carbamoyl group and at the 4-position with a phenyl group. This compound is structurally characterized by:
- Molecular formula: Likely C₂₀H₂₂N₂O₄ (inferred from analogs in , and 7).
- Functional groups: Carboxylic acid, carbamoyl, ethoxy, and phenyl substituents.
- Potential applications: While direct pharmacological data are unavailable, structurally related compounds exhibit antimicrobial and fluorescence properties (), suggesting possible bioactivity.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-25-17-11-9-16(10-12-17)21-20(24)18(13-19(22)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
VZJPWEDEZGGGAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid typically involves the reaction of 4-ethoxyaniline with phenylpentanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid and its closest analogs:
Functional Group Impact on Properties
- Substituent Position : The 4-phenyl group distinguishes it from analogs with carbamoyloxy linkages () or acetylphenyl groups (), altering steric and electronic interactions.
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases hydrophobicity relative to methoxy analogs (), which could influence receptor binding or metabolic stability.
Pharmacological Implications
- Antimicrobial Activity : Pyridine-grafted copolymers with acetylphenylcarbamoyl groups () show antimicrobial effects, suggesting the carbamoyl moiety in the target compound may confer similar properties.
- Fluorescence Applications : Carbamoyl-containing polymers in exhibit fluorescence, implying that the target’s aromatic substituents might enable optical applications.
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
